

# **Application Notes and Protocols: Sodium L- Lactate Supplementation in DMEM Media**

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Compound of Interest

Compound Name: sodium;(2R)-2-hydroxypropanoate

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### Introduction

Dulbecco's Modified Eagle Medium (DMEM) is a foundational basal medium for mammalian cell culture, providing essential nutrients for the growth of a wide variety of cell types.[1][2] Supplementation of DMEM with additional components is often necessary to mimic specific physiological or pathological conditions, enabling more relevant in vitro models. Sodium L-lactate, the salt of the biologically active L-isomer of lactic acid, has emerged as a critical supplement for studying cellular metabolism, cancer biology, immunology, and neuroscience.

Historically viewed as a metabolic waste product of glycolysis, L-lactate is now recognized as a key signaling molecule and a significant energy source for various cell types.[1][3] Supplementing DMEM with sodium L-lactate allows researchers to investigate its multifaceted roles in cell survival, proliferation, and function. The use of sodium L-lactate is preferred over lactic acid as it is less likely to cause significant pH shifts in the culture medium.[4][5] It is important to use the L-isomer, as it is the form predominantly produced and metabolized in biological systems.[5]

These application notes provide a comprehensive guide to the preparation and use of sodium L-lactate-supplemented DMEM, including detailed protocols, quantitative data from various studies, and visualizations of relevant signaling pathways and experimental workflows.



### **Data Presentation**

## Table 1: Recommended Concentrations of Sodium L-Lactate and Observed Effects in DMEM



Cell Line	Concentration	Media Conditions	Observed Effects
A549 (Lung Carcinoma)	20 mM	Glucose-free DMEM	Prolonged survival time, increased proliferation.[6]
A549 (Lung Carcinoma)	>20 mM	Glucose-free DMEM	Decreased cell proliferation and survival time.[6]
A549 (Lung Carcinoma)	80 mM	Glucose-free DMEM	Immediate cell death. [6]
H1299 (Lung Carcinoma)	20 mM	Glucose-free DMEM	Prolonged survival time.[6]
DU145 (Prostate Carcinoma)	20 mM	Glucose-free DMEM	Prolonged survival time.[6]
PC3 (Prostate Carcinoma)	20 mM	Glucose-free DMEM	Prolonged survival time (less sensitive than A549, H1299, DU145).[6]
U87-MG (Glioblastoma)	20 mM	Glucose-free DMEM	Prolonged survival time (less sensitive than A549, H1299, DU145).[6]
U937 (Histiocytic Lymphoma)	Not specified	DMEM	Increased LPS- stimulated MMP-1, IL- 1β, and IL-6 secretion. [4]
CD8+ T cells	40 mM	Not specified	Enhanced tumor infiltration, granzyme B, and interferon-y production.[7]
Neural Precursor Cells	0.005 - 0.5 mg/mL	DMEM/F12	Dose-dependent increase in total DNA



			content (proliferation). [8]
Bone Marrow-Derived Macrophages (BMDMs)	20 mM	DMEM	Promoted M2-like macrophage polarization.[9]
Chinese Hamster Ovary (CHO)	Not specified	Chemically defined	Can serve as a preferred carbon source, leading to very low ammonia levels.

## Experimental Protocols Protocol 1: Preparation of Sodiu

## Protocol 1: Preparation of Sodium L-Lactate Supplemented DMEM

This protocol describes the preparation of 500 mL of DMEM supplemented with a final concentration of 20 mM sodium L-lactate.

#### Materials:

- DMEM, powder or 1x liquid
- Sodium L-lactate powder (e.g., Sigma-Aldrich, Cat. No. L7022)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (100x)
- · Sterile, cell culture grade water
- 0.22 μm sterile filter unit
- Sterile storage bottles

#### Procedure:



- Prepare a 1 M Sodium L-Lactate Stock Solution:
  - Weigh out 1.1206 g of sodium L-lactate powder (MW: 112.06 g/mol ).
  - Dissolve the powder in 10 mL of sterile, cell culture grade water.
  - Sterile filter the solution using a 0.22 μm syringe filter into a sterile tube.
  - Store the stock solution at 2-8°C.
- Prepare Complete DMEM:
  - If using powdered DMEM, reconstitute it in cell culture grade water according to the manufacturer's instructions to a final volume of slightly less than 500 mL to leave room for supplements.
  - If using 1x liquid DMEM, measure out approximately 440 mL.
  - Aseptically add 50 mL of heat-inactivated FBS to achieve a final concentration of 10%.
  - Aseptically add 5 mL of 100x Penicillin-Streptomycin solution for a 1x final concentration.
- Supplement DMEM with Sodium L-Lactate:
  - To the complete DMEM, aseptically add 10 mL of the 1 M sodium L-lactate stock solution.
     This will result in a final concentration of 20 mM in 500 mL of media.
  - Bring the final volume to 500 mL with sterile DMEM or cell culture grade water if necessary.
- Final Steps:
  - Gently mix the final supplemented medium.
  - If starting from powder, sterile filter the entire volume of supplemented medium using a
     0.22 µm filter unit.
  - Store the sodium L-lactate supplemented DMEM at 2-8°C, protected from light.



Note: For experiments investigating the effects of varying lactate concentrations, the volume of the 1 M stock solution can be adjusted accordingly. It is also advisable to have a control group with media containing an equivalent concentration of sodium chloride (NaCl) to account for any potential osmotic effects.

## Protocol 2: Cell Viability Assay in Glucose-Free, Lactate-Supplemented DMEM

This protocol outlines a typical experiment to assess the effect of sodium L-lactate on cell survival under glucose starvation conditions.

#### Materials:

- A549 cells (or other cell line of interest)
- Glucose-free DMEM
- · Complete DMEM (with glucose) for routine culture
- Sodium L-lactate supplemented glucose-free DMEM (prepared as in Protocol 1)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
- Plate reader

#### Procedure:

- Cell Seeding:
  - Culture A549 cells in complete DMEM until they reach 70-80% confluency.
  - $\circ\,$  Trypsinize and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100  $\mu L$  of complete DMEM.
  - Incubate for 24 hours to allow for cell attachment.



#### Treatment:

- After 24 hours, carefully aspirate the medium.
- Wash the cells once with sterile PBS.
- Add 100 μL of the following media to the respective wells (in triplicate or more):
  - Control: Glucose-free DMEM
  - Test: Glucose-free DMEM supplemented with 20 mM sodium L-lactate.
  - (Optional) Additional concentrations of sodium L-lactate (e.g., 5, 10, 40 mM).
  - (Optional) Positive control: Complete DMEM with glucose.
- Incubation and Viability Measurement:
  - Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
  - At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
  - Incubate for the recommended time.
  - Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis:
  - Normalize the readings of the treatment groups to the control group at each time point.
  - Plot the cell viability over time for each condition.

# Signaling Pathways and Workflows Signaling Pathways

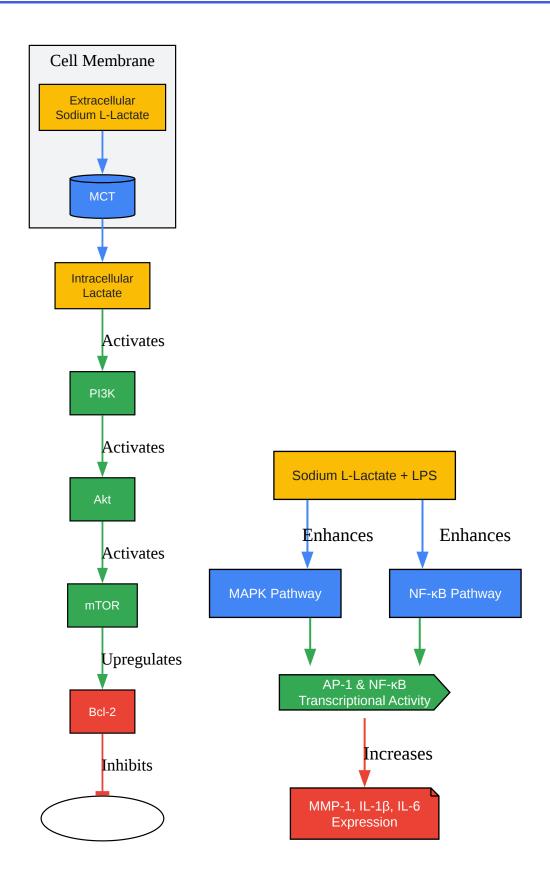




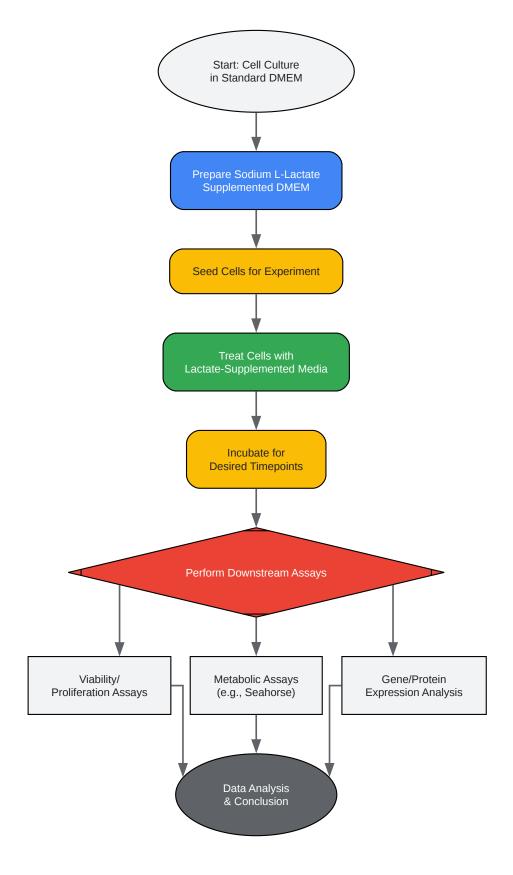


Sodium L-lactate has been shown to influence several key signaling pathways involved in cell survival, proliferation, and inflammation.









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